

# An In-depth Technical Guide to Quinizarin (CAS 81-64-1)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Quinizarin**, also known as 1,4-Dihydroxyanthraquinone, is a versatile organic compound with the CAS number 81-64-1. Structurally, it is a dihydroxyanthraquinone with hydroxyl groups at the 1- and 4-positions of the anthraquinone core.[1][2] This technical guide provides a comprehensive overview of **Quinizarin**'s core properties, including its physicochemical characteristics, spectral data, and safety information. Detailed experimental protocols for its synthesis, purification, and evaluation of its biological activity are presented. Furthermore, this guide elucidates **Quinizarin**'s role in drug development, particularly its anticancer properties, through its interaction with DNA and modulation of key signaling pathways. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams.

## **Physicochemical Properties**

**Quinizarin** is an orange or red-brown crystalline powder.[3] Its fundamental properties are summarized in the table below.



Property	Value	References
Molecular Formula	C14H8O4	[4][5]
Molecular Weight	240.21 g/mol	[1][4]
Appearance	Orange to red-brown crystalline powder	[1][3]
Melting Point	196 - 202 °C	[4][6]
Boiling Point	450 - 465.3 °C	[4][6][7]
Flash Point	222 °C	[1]
Vapor Pressure	1 mmHg (196.7 °C)	[8][9]
рКа	9.51 (at 18°C)	[8]
LogP	3.7 - 4.2	[1][8]

## **Solubility Data**

**Quinizarin** is generally insoluble in water but soluble in various organic solvents and alkaline solutions.[8][10]

Solvent	Solubility	References
Water	<1 g/L (at 20°C)	[8]
Aqueous Alkalies & Ammonia	Soluble with violet color	[1]
Benzene	Soluble	[10]
Diethyl Ether	Soluble	[10]
Ethanol	Soluble	[10]
Toluene	Soluble	[11]
Acetone	Soluble	[11]
Glacial Acetic Acid	1 g in ~13 g of boiling glacial acetic acid	[1]



## **Spectral Data**

The spectral characteristics of **Quinizarin** are key to its identification and quantification.

Spectral Data Type	Key Characteristics/Peaks	References
UV-Vis Absorbance	λmax at 460 nm, 425 nm, and 480 nm in different solvents.	[12][13]
Infrared (IR) Absorption	Characteristic peaks for hydroxyl and quinone carbonyl groups.	[12]
¹H NMR	Data available in the Aldrich Library of Mass Spectra.	[1]
<sup>13</sup> C NMR	Data available from SpringerMaterials.	[1]
Mass Spectrometry (MS)	Molecular ion peak at m/z 240.	[1]

## **Safety and Toxicological Information**

**Quinizarin** requires careful handling in a laboratory setting. The following table summarizes its key safety information based on available Safety Data Sheets (SDS).



Parameter	Information	References
GHS Hazard Statements	H410: Very toxic to aquatic life with long lasting effects.	[14][15]
GHS Precautionary Statements	P273: Avoid release to the environment.	[14][15]
Acute Toxicity	LD50 Oral - Rat - > 5,000 mg/kg.	[14]
Incompatible Materials	Strong oxidizing agents, Strong acids.	[14]
Hazardous Decomposition	Carbon oxides formed under fire conditions.	[14]

## **Experimental Protocols**Synthesis of Quinizarin

A common method for the synthesis of **Quinizarin** involves the reaction of phthalic anhydride and p-chlorophenol in the presence of sulfuric acid and boric acid.[7]

#### Materials:

- p-chlorophenol (0.9 mole)
- Phthalic anhydride (2.0 moles)
- Crystallized boric acid (50 g)
- 95% Sulfuric acid (2 kg)
- 10 N Potassium hydroxide solution
- 10% Sodium carbonate solution
- 5% Hydrochloric acid



#### Procedure:

- Mix p-chlorophenol, phthalic anhydride, boric acid, and 95% sulfuric acid in a roundbottomed flask.
- Heat the mixture in an oil bath, gradually raising the temperature to 200°C over 30-45 minutes.
- Maintain the temperature at 200°C for 3.5 hours.
- After cooling, pour the reaction mixture slowly into 5 L of cold water with continuous stirring.
- Filter the precipitate and boil it with 10 L of water to remove excess phthalic anhydride, then filter while hot.
- Suspend the residue in 10 L of boiling water and add 10 N potassium hydroxide solution until a purple color is achieved, followed by an additional 300 cc.
- Filter the hot alkaline solution and discard the residue.
- Saturate the purple filtrate with carbon dioxide to precipitate **Quinizarin** and filter again.
- Boil the product with a 10% sodium carbonate solution until it appears black, then cool and filter.
- Boil the precipitate with 5% hydrochloric acid to liberate the final product.
- Cool the mixture, filter the final product, wash with cold water, and dry at 100°C.[7]

## **Purification by Recrystallization**

**Quinizarin** can be purified by recrystallization from a suitable solvent like glacial acetic acid or toluene.[9][16]

#### Materials:

- Crude Quinizarin
- Glacial acetic acid (or another suitable solvent)



#### Procedure:

- Dissolve the crude **Quinizarin** in a minimum amount of boiling glacial acetic acid.[17]
- If the solution is colored by impurities, add a small amount of decolorizing charcoal and boil for a few minutes.
- Perform a hot filtration to remove the charcoal and any insoluble impurities.[18]
- Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[17][18]
- Dry the crystals, for example, by leaving them under vacuum in the Buchner funnel for a period.[17]

## **Cytotoxicity Assay (MTT Assay)**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[8][15]

#### Materials:

- Cancer cell line (e.g., L929, Molt-4, Jurkat)[15][19]
- · Culture medium
- Quinizarin stock solution (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO

#### Procedure:



- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]
- Compound Treatment: Treat the cells with various concentrations of **Quinizarin** (prepared by serial dilution from the stock solution) and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.[20]
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]
- Solubilization: Remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.[20]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).[20]

## **Role in Drug Development and Signaling Pathways**

**Quinizarin** is a component of several anticancer agents, including Doxorubicin and Daunorubicin.[21] Its anticancer activity is attributed to its ability to interact with DNA and modulate cellular signaling pathways, leading to apoptosis (programmed cell death).

## **DNA Interaction**

**Quinizarin** interacts with DNA primarily through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix.[21][22] This interaction can disrupt DNA replication and transcription, ultimately inhibiting cancer cell proliferation. The binding affinity (Kd) of **Quinizarin** to DNA has been reported to be 86.1  $\mu$ M.[3][21]

## **Signaling Pathway Modulation**

Recent studies have shown that **Quinizarin** and its derivatives can induce apoptosis in various cancer cell lines, including leukemia, colorectal cancer, and breast cancer.[1][4][19] This is achieved through the modulation of key signaling pathways.



- MAPK Pathway: **Quinizarin** can activate the p38 and JNK (c-Jun N-terminal kinase) pathways while inhibiting the ERK (extracellular signal-regulated kinase) pathway. This differential regulation is crucial for the induction of apoptosis.[1][4]
- STAT3 Pathway: **Quinizarin** has been shown to suppress the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3), a protein often overactive in cancer cells and involved in promoting cell survival and proliferation.[1][4]
- Mitochondrial Apoptosis Pathway: The modulation of the MAPK and STAT3 pathways by Quinizarin often leads to the activation of the intrinsic or mitochondrial pathway of apoptosis. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax, leading to the activation of caspase-3 and PARP cleavage.[10]

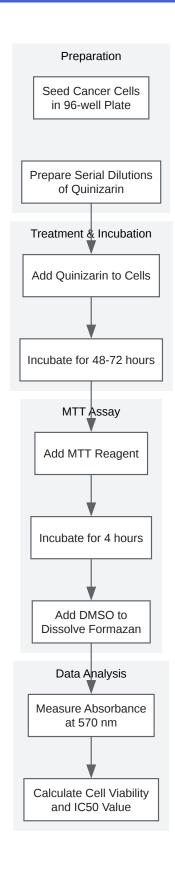
The induction of apoptosis is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[1][4][14]

### **Visualizations**

## Chemical Structure of Quinizarin Figure 1: 2D Structure of Quinizarin (CAS 81-64-1)

## **Experimental Workflow for Cytotoxicity Testing**



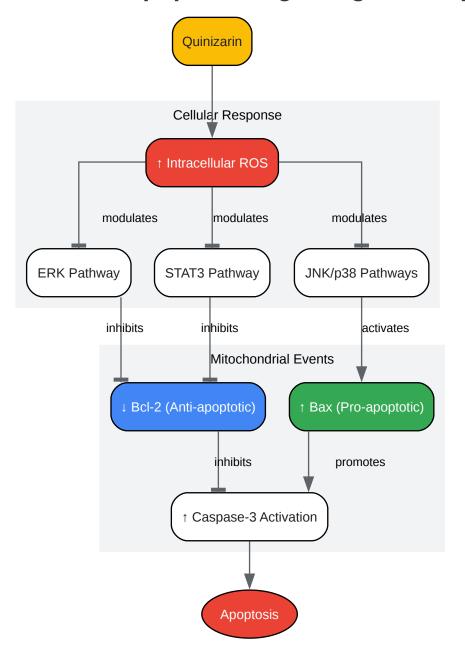


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Figure 2: General workflow for an MTT-based cytotoxicity assay.



## **Quinizarin-Induced Apoptosis Signaling Pathway**



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Figure 3: Simplified signaling pathway of **Quinizarin**-induced apoptosis.

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